Structural Differentiation: 3-Methylbenzamide vs. Unsubstituted Benzamide Core
The target compound contains a 3-methyl substituent on the benzamide phenyl ring (C22H28N2O, MW 336.48), distinguishing it from the unsubstituted benzamide analog N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS 955528-09-3, C21H26N2O, MW 322.45) . The addition of the methyl group increases molecular weight by 14.03 g/mol and adds one carbon, altering calculated lipophilicity and steric bulk at the 3-position of the benzamide ring. Within the Bayer CETP inhibitor patent series, the benzamide substitution pattern was systematically varied, and individual substitution positions were claimed as distinct embodiments, indicating that the 3-methyl orientation is not functionally equivalent to other substitution patterns [1].
| Evidence Dimension | Molecular weight and benzamide substitution pattern |
|---|---|
| Target Compound Data | MW = 336.48 g/mol; 3-methyl substituent on benzamide phenyl; C22H28N2O |
| Comparator Or Baseline | CAS 955528-09-3: MW = 322.45 g/mol; unsubstituted benzamide phenyl; C21H26N2O |
| Quantified Difference | ΔMW = +14.03 g/mol; difference of one methyl group |
| Conditions | Structural comparison based on reported molecular formulas and SMILES strings |
Why This Matters
The 3-methyl group alters molecular size, lipophilicity, and potential hydrogen-bonding environment at the benzamide binding interface; procurement of the unsubstituted analog would yield a compound with different physicochemical properties and, based on the SAR logic of the patent family, likely different CETP inhibitory potency.
- [1] Bayer HealthCare AG. US 2008/0255068 A1. The patent claims tetrahydroquinoline derivatives with diverse benzamide substitution as distinct embodiments, supporting non-interchangeability of substituent patterns. View Source
